1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol chemical structure and properties
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol chemical structure and properties
An In-Depth Technical Guide to 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
Introduction: Situating a Novel Aryloxypropanolamine in Drug Discovery
The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of β-adrenergic receptor antagonists, or "beta-blockers".[1][2] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The molecule 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol belongs to this critical chemical class. Its structure comprises a propan-2-ol backbone, an ethereal linkage to an ortho-substituted aromatic ring (o-cresol), and a secondary amine with a hydroxyethyl substituent. This unique combination of functional groups suggests a high probability of interaction with adrenergic receptors and warrants a thorough investigation of its chemical properties and biological potential.
This guide provides a predictive overview of the compound's chemical structure, physicochemical properties, a robust protocol for its synthesis, methods for its analytical characterization, and a hypothesis of its biological activity based on well-established structure-activity relationships (SAR) for this class of compounds.[4][5]
Chemical Identity and Predicted Physicochemical Properties
Chemical Structure and Identifiers
-
IUPAC Name: 1-((2-hydroxyethyl)amino)-3-(2-methylphenoxy)propan-2-ol
-
Molecular Formula: C₁₂H₁₉NO₃
-
Molecular Weight: 225.28 g/mol
-
CAS Number: Not assigned.
-
Canonical SMILES: CC1=CC=CC=C1OCC(O)CNCCO
-
Chemical Class: Aryloxypropanolamine
Predicted Physicochemical Data
The properties of aryloxypropanolamines are influenced by the nature of the aromatic ring and the substituents on the amine.[6][7] The data below are estimated based on structurally similar compounds like Propranolol (a naphthyloxypropanolamine) and Metoprolol (a substituted phenoxypropanolamine).
| Property | Predicted Value | Rationale / Comparative Data Source |
| Physical State | Likely a solid at room temperature | Many aryloxypropanolamine bases are crystalline solids. Propranolol has a melting point of 96 °C.[8] |
| LogP | 1.0 - 2.5 | The o-tolyl group is lipophilic, but the two hydroxyl groups and the secondary amine increase hydrophilicity compared to Propranolol (LogP ~3.48).[8] |
| pKa (Basic) | 9.0 - 9.8 | The secondary amine is the basic center. This range is typical for the amino group in propanolamine side chains, similar to Propranolol's pKa of 9.53.[8] |
| Aqueous Solubility | Sparingly soluble to soluble | The presence of multiple hydrogen bond donors (two -OH, one -NH) and the basic amine (which can be protonated to form a soluble salt) suggests moderate aqueous solubility. |
| Hydrogen Bond Donors | 3 | (Two hydroxyl groups, one secondary amine) |
| Hydrogen Bond Acceptors | 4 | (Three oxygen atoms, one nitrogen atom) |
Synthesis Protocol: A Convergent Strategy
The most established and versatile method for synthesizing aryloxypropanolamines involves a two-step sequence: formation of a glycidyl ether intermediate from a phenol, followed by nucleophilic ring-opening of the epoxide with an appropriate amine.[3][9][10] This approach is highly modular, allowing for diverse structures to be created.
Overall Synthetic Scheme
The synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol proceeds via the reaction of o-cresol with epichlorohydrin to form the key intermediate, 1-(2-methylphenoxy)-2,3-epoxypropane. This epoxide is then opened by 2-aminoethanol (ethanolamine) to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Causality Behind Experimental Choices:
-
Base (Step 1): Sodium hydroxide is a cost-effective and strong base sufficient to deprotonate the phenolic hydroxyl of o-cresol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis.[9]
-
Solvent (Step 2): A protic solvent like ethanol is chosen because it can facilitate the epoxide ring-opening by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the amine. It also serves to dissolve both reactants.
-
Stoichiometry: A slight excess of the amine in Step 2 is often used to ensure the complete consumption of the valuable epoxide intermediate and to minimize the formation of undesired by-products.[11]
Step 1: Synthesis of 1-(2-methylphenoxy)-2,3-epoxypropane
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Reagents: To the flask, add o-cresol (1.0 eq) and a suitable solvent (e.g., methanol or water).
-
Base Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodium o-cresoxide salt.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
-
Setup: In a clean round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 1-(2-methylphenoxy)-2,3-epoxypropane (1.0 eq) from Step 1 in ethanol.
-
Amine Addition: Add 2-aminoethanol (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours. Monitor the disappearance of the epoxide by TLC.
-
Solvent Removal: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Work-up: Dissolve the resulting residue in dichloromethane and wash with water to remove excess 2-aminoethanol. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purification & Salt Formation: The crude product can be purified by column chromatography. For enhanced stability and crystallinity, the final product can be converted to its hydrochloride salt by dissolving the free base in isopropanol and adding a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate can be collected by filtration and recrystallized.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.
Caption: A standard workflow for analytical characterization.
-
¹H NMR Spectroscopy: Will confirm the proton environment. Expect signals for the aromatic protons of the tolyl group, the methyl group singlet, and characteristic multiplets for the protons on the propanolamine and hydroxyethyl chains.
-
¹³C NMR Spectroscopy: Will identify all unique carbon atoms. The number of signals should correspond to the 12 carbons in the structure.
-
Infrared (IR) Spectroscopy: Key for functional group identification. Expect broad peaks around 3300-3400 cm⁻¹ (O-H and N-H stretching), peaks around 3000-2850 cm⁻¹ (C-H stretching), and strong peaks around 1250-1000 cm⁻¹ (C-O ether stretching).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 226.29.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water (with TFA or formic acid modifier) would be suitable for assessing the purity of the final compound.
Predicted Biological Activity and Mechanism of Action
Hypothesis: β-Adrenergic Antagonism
The aryloxypropanolamine motif is the quintessential pharmacophore for β-adrenergic antagonism.[2][5]
-
Aromatic Ring: The o-tolyloxy group provides the necessary aromatic interaction with the receptor. Ortho substitution is known to influence potency and selectivity.[6][12]
-
Propan-2-ol Side Chain: The hydroxyl group on the chiral center is critical for binding to a key aspartate residue in the receptor binding pocket. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer.[4][13]
-
Amine Group: The secondary amine is essential for forming an ionic bond with an aspartate residue in the receptor. The nature of the substituent on the amine (in this case, a 2-hydroxyethyl group) modulates receptor selectivity (β₁ vs. β₂) and pharmacokinetic properties.[5]
Based on this SAR, 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is strongly predicted to be a β-adrenergic antagonist. Its specific selectivity profile (β₁ "cardioselective" vs. non-selective) would require experimental determination.
Potential Mechanism of Action
As a competitive antagonist, the compound would bind to β-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade would inhibit the downstream signaling cascade mediated by G-proteins and adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[4]
Caption: Blockade of the β-adrenergic signaling pathway.
Potential Applications and Future Directions
Given its predicted activity as a β-blocker, this compound could be a candidate for development in several therapeutic areas:
-
Cardiovascular Disease: Hypertension, angina, post-myocardial infarction care.
-
Other Conditions: Glaucoma, anxiety, migraine prophylaxis.
Future research should focus on the stereoselective synthesis of the (S)-enantiomer, in vitro receptor binding assays to determine its affinity and selectivity for β₁ and β₂ receptors, and subsequent in vivo studies to evaluate its pharmacological and toxicological profile.
References
-
- PubMed
-
- Journal of Medicinal and Medical Chemistry
-
- PubMed
-
- Google Patents
-
- Benchchem
-
- Pharmaguideline
-
- PubMed
-
- Deranged Physiology
-
- ResearchGate
-
- PubMed
-
- European Pharmaceutical Review
-
- YouTube
-
- Pharmacy 180
-
- PubMed
-
- PubMed
-
- ResearchGate
-
- American Journal of Hypertension
-
- Wikipedia
-
- Canadian Journal of Chemistry
-
- PubMed
-
- ENSCM
-
- Scite.ai
-
- PubMed
-
- RSC Publishing
-
- UNI ScholarWorks
-
- ResearchGate
-
- PubMed
-
- PubMed
-
- PubMed
-
- PubChem
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. jmedchem.com [jmedchem.com]
- 4. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partition and distribution coefficients of aryloxypropanolamine beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
